molecular formula C10H8F3N3 B1425636 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine CAS No. 1251264-73-9

1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine

Cat. No. B1425636
M. Wt: 227.19 g/mol
InChI Key: DYELEHQSBJRAES-UHFFFAOYSA-N
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Description

Trifluoromethylphenyl compounds are a class of organic compounds that contain a benzene ring substituted with a trifluoromethyl group . They are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds often involves various methods, including reduction, amination, and other chemical reactions . For example, a ω-transaminase derived from Vitreoscilla stercoraria DSM 513 was used to reduce 4′-(trifluoromethyl)acetophenone to (S)-1-[4-(trifluoromethyl)phenyl]ethylamine .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied. For instance, kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol enantiomers was achieved through lipase-catalyzed transesterification in organic solvents .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylphenyl compounds can vary widely. They are often influenced by the unique physicochemical properties of the fluorine atom .

Scientific Research Applications

1. Kinetic Resolution of 1-(4-(trifluoromethyl)phenyl)ethanol

  • Application Summary : This research focused on the kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers through lipase-catalyzed transesterification in organic solvents .
  • Methods of Application : Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane . The effects of temperature, enzyme dosage, substrate ratio and time on the reaction were investigated .
  • Results : Under optimized conditions involving a temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg and time of 104 min, TFMP enantiomers were resolved with the enantiomeric excess of the remaining substrate (ees) higher than 99.0% and the conversion © of 50.3% .

2. Biocatalytic Preparation of Optically Pure ®-1-[4-(Trifluoromethyl)phenyl]ethanol

  • Application Summary : This study developed a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol using recombinant Escherichia coli cells .
  • Methods of Application : The process was optimized by establishing a polar organic solvent-aqueous medium to improve efficacy . Isopropanol was selected as the most suitable cosolvent candidate .
  • Results : Under optimum conditions, the preparative-scale asymmetric reduction generated a 99.1% yield with >99.9% product enantiomeric excess (ee) in a 15% (v/v) isopropanol proportion, at 100 mM of 4-(trifluoromethyl)acetophenone within 3 h .

Safety And Hazards

The safety and hazards associated with similar compounds can vary. For example, 4-(Trifluoromethyl)phenyl isocyanate is classified as a combustible liquid and can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for research and development of trifluoromethylphenyl compounds are promising. They are valuable synthetic targets and have potential applications in the pharmaceutical and agrochemical industries .

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-1-3-9(4-2-7)16-6-8(14)5-15-16/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYELEHQSBJRAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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